1,3-Isobenzofurandione, trimethyl-
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Overview
Description
1,3-Isobenzofurandione, trimethyl- is an organic compound with the molecular formula C11H10O3. It is a derivative of phthalic anhydride, where three methyl groups are attached to the benzene ring. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Isobenzofurandione, trimethyl- can be synthesized through several methods. One common method involves the Diels-Alder reaction between maleic anhydride and a suitable diene, followed by methylation. The reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 1,3-Isobenzofurandione, trimethyl- often involves large-scale Diels-Alder reactions. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Isobenzofurandione, trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to the corresponding diol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Formation of trimethylphthalic acid.
Reduction: Formation of trimethylphthalic diol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,3-Isobenzofurandione, trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of high-performance polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 1,3-Isobenzofurandione, trimethyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo hydrolysis to form corresponding acids, which may interact with enzymes and other proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Phthalic Anhydride: The parent compound, used in the production of plasticizers, dyes, and resins.
Trimellitic Anhydride: Another derivative with three carboxylic acid groups, used in the production of polyimides and coatings.
Tetrahydrophthalic Anhydride: A hydrogenated derivative used in epoxy resin curing agents.
Uniqueness
1,3-Isobenzofurandione, trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of three methyl groups enhances its reactivity and makes it suitable for specialized applications in organic synthesis and material science.
Properties
CAS No. |
83536-60-1 |
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Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4,5,6-trimethyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C11H10O3/c1-5-4-8-9(7(3)6(5)2)11(13)14-10(8)12/h4H,1-3H3 |
InChI Key |
XOXALLUPWZVQKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)C)C(=O)OC2=O |
Origin of Product |
United States |
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